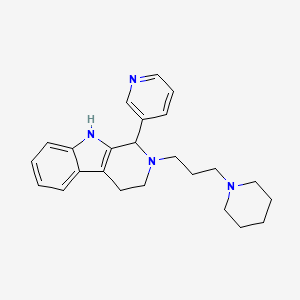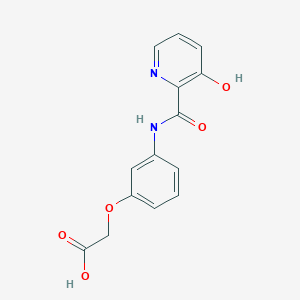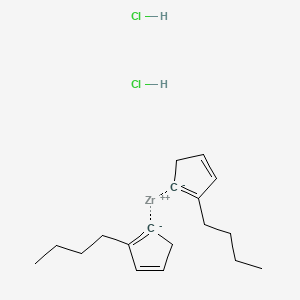
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine: is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine and 3-phenylpropylamine.
Nucleophilic Substitution: The 2,4,6-trichloropyrimidine undergoes nucleophilic substitution with 3-phenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: Using batch reactors for smaller quantities or continuous flow reactors for large-scale production to maintain consistent reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpropyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in various substitution reactions, especially at the amino groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group can yield benzaldehyde or benzoic acid, while reduction of the pyrimidine ring can produce various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of pyrimidines are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. The phenylpropyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
DNA/RNA: It can intercalate into DNA or RNA, affecting their structure and function.
Cell Signaling Pathways: The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring.
Phenylpropyl Derivatives: Compounds with a phenylpropyl group attached to different heterocyclic rings.
Uniqueness
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is unique due to the combination of the phenylpropyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1597-02-0 |
|---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
5-(3-phenylpropyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H17N5/c14-11-10(12(15)18-13(16)17-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H6,14,15,16,17,18) |
InChI Key |
OAKGJEWLERVOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


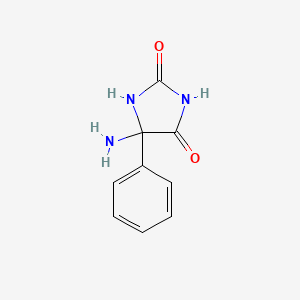
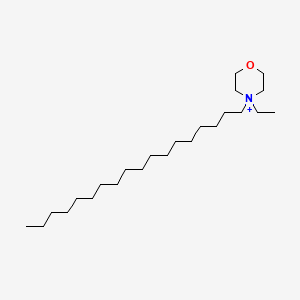

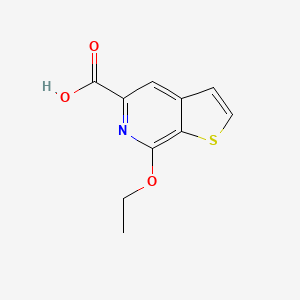
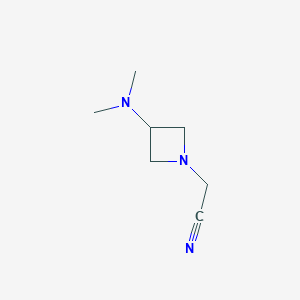
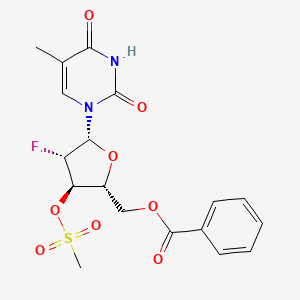
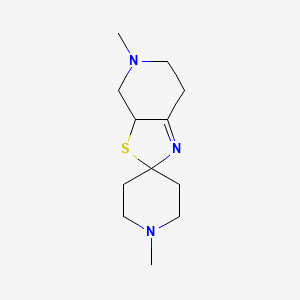
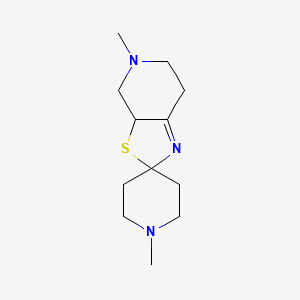
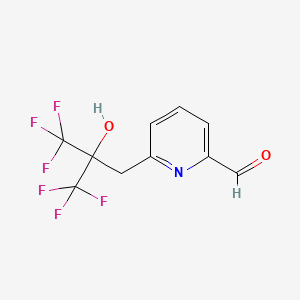
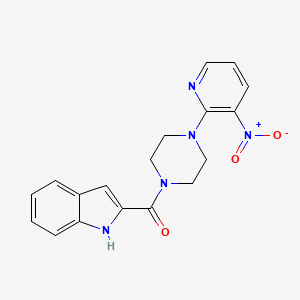
![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
